Praeruptorin A

Vasodilation Enantioselectivity Calcium Channel Blockade

Select (+)-Praeruptorin A (CAS 73069-27-9) for superior metabolic stability versus the rapidly hydrolyzed (-)-enantiomer, ensuring reproducible results in calcium channel blockade, vasodilation, and bone resorption studies. This defined enantiomer potently inhibits NF-κB (IC₅₀ 1-5 μM) and uniquely targets preosteoclast migration via Ca²⁺/calmodulin-CaMKIV-CREB-NFATc1, unlike other pyranocoumarins. Ideal for dissecting cardiovascular, anti-inflammatory, or bone metastasis pathways without enantiomer confounds. Stable at -20°C powder; ships on blue ice.

Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
CAS No. 73069-27-9
Cat. No. B1387994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraeruptorin A
CAS73069-27-9
Synonymspraeruptorin A
Molecular FormulaC21H22O7
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
InChIInChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m0/s1
InChIKeyXGPBRZDOJDLKOT-NXIDYTHLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Praeruptorin A (CAS 73069-27-9): Key Molecular Characteristics and Procurement Considerations for This Pyranocoumarin


Praeruptorin A (PA), a natural angular pyranocoumarin isolated from the roots of *Peucedanum praeruptorum* Dunn (Qian-hu), is a bioactive component with a defined molecular formula of C₂₁H₂₂O₇ and a molecular weight of 386.4 g/mol . It is primarily recognized for its calcium channel blocking and anti-inflammatory activities [1]. The compound is available in its (+)-enantiomer form (CAS 73069-27-9) and as a racemic (±)-mixture (CAS 73069-25-7) . Its mechanism of action involves inhibition of the NF-κB pathway and modulation of calcium/calmodulin signaling, positioning it as a research tool for cardiovascular, inflammatory, and bone resorption studies .

Why In-Class Pyranocoumarin Substitution Fails: Critical Pharmacological Divergence in Praeruptorin A


Within the class of pyranocoumarins from *Peucedanum* species, compounds such as Praeruptorin B, Praeruptorin E, and pteryxin share a common khellactone core but exhibit marked differences in potency, metabolic stability, and molecular targets [1]. For instance, Praeruptorin B demonstrates superior nitric oxide (NO) suppression in hepatocytes compared to Praeruptorin A, while the enantiomers of Praeruptorin A themselves display divergent relaxant effects on vascular tissue [2]. Furthermore, the metabolic pathways of these compounds differ significantly; (+)-Praeruptorin A (Pra-C) remains unbroken in the absence of an NADPH-regenerating system, whereas (-)-praeruptorin A is rapidly hydrolyzed by carboxylesterases, leading to vastly different pharmacokinetic profiles [3]. Consequently, substituting a generic 'praeruptorin' or 'pyranocoumarin' without specifying the exact isomer and stereochemistry introduces substantial experimental variability and invalidates cross-study comparisons. The following evidence details these quantifiable differences.

Quantitative Differentiation of Praeruptorin A: Head-to-Head Pharmacological and Metabolic Evidence


Enantiomer-Specific Relaxant Potency in Vascular Tissue

Praeruptorin A exists as two enantiomers, (+)-Praeruptorin A and (-)-Praeruptorin A, which demonstrate markedly different vasodilatory potency [1]. In isolated rat thoracic aorta rings pre-contracted with phenylephrine, (+)-Praeruptorin A exhibited a significantly more potent relaxant effect compared to its (-) counterpart [1]. This stereochemical dependence directly impacts experimental outcomes in cardiovascular pharmacology studies.

Vasodilation Enantioselectivity Calcium Channel Blockade

Comparative Airway Smooth Muscle Relaxation: Praeruptorin A vs. Peucedanocoumarin II

In a direct comparison of pyranocoumarins isolated from *Peucedanum praeruptorum*, (+)-Praeruptorin A (Pra-C) and its racemic mixture Pd-Ia (=(±)-praeruptorin A) demonstrated complete relaxation (100%) of isolated rabbit trachea constricted with 40 mM KCl at a concentration of 30 μM [1]. In stark contrast, peucedanocoumarin II (P-II) at the same concentration (30 μM) produced only partial relaxation of the same preparation [1]. This indicates a clear difference in calcium antagonistic potency among structurally related compounds.

Bronchodilation Calcium Antagonism Tracheal Relaxation

Divergent Metabolic Stability: Enantiomer-Specific Hydrolysis Rates

The metabolic fate of Praeruptorin A enantiomers differs substantially in vitro. In rat and human liver microsomes (RLMs and HLMs), (+)-Praeruptorin A (Pra-C) remained entirely unbroken in the absence of an NADPH-regenerating system [1]. Conversely, under identical conditions, (-)-praeruptorin A underwent rapid carboxylesterase-mediated hydrolysis to yield (R,R)-angeloyl-khellactone [1]. This demonstrates a fundamental divergence in Phase I metabolic liability based solely on stereochemistry.

Metabolism Pharmacokinetics Enantioselectivity

Concentration-Dependent Cytokine Suppression: Quantitative Thresholds for Anti-Inflammatory Activity

Praeruptorin A exhibits concentration-dependent suppression of pro-inflammatory cytokines, with defined effective concentration ranges [1]. In LPS-stimulated macrophages, (+)-Praeruptorin A inhibited IL-1β and TNF-α at concentrations from 6.25 to 100 μM, while suppression of IL-6 required higher concentrations (25 to 100 μM) [1]. In a distinct inflammatory model using poly(I:C)-induced RAW264.7 cells, PA maintained cell viability at 1–5 μM but significantly reduced viability at ≥6 μM [2]. This defines a narrow, reproducible in vitro window for anti-inflammatory studies.

Anti-inflammatory Cytokine Macrophage

Optimized Research Applications of Praeruptorin A Based on Quantitative Differentiation Data


Investigating Enantioselective Calcium Channel Blockade and Vasodilation

Given the distinct relaxant potencies of (+)- and (-)-Praeruptorin A on phenylephrine-induced contraction [1] and the differential metabolic stability of these enantiomers in liver microsomes [2], (+)-Praeruptorin A is the preferred reagent for studies focused on calcium channel blockade and endothelial-dependent vasodilation. Its complete relaxation of KCl-constricted trachea at 30 μM [3] further supports its use in airway smooth muscle pharmacology. Procurement of the defined (+)-enantiomer (CAS 73069-27-9) is essential to avoid the confounding effects of a racemic mixture or the more labile (-)-form.

Anti-Inflammatory Studies Targeting NF-κB and Cytokine Suppression

Praeruptorin A demonstrates robust, concentration-dependent inhibition of IL-1β, TNF-α, and IL-6 in LPS-stimulated macrophages [4] and suppresses NF-κB pathway activation in poly(I:C)-induced RAW264.7 cells at sub-cytotoxic concentrations (1–5 μM) [5]. This makes it a valuable tool for dissecting innate immune signaling and viral inflammation models. Experimental design must adhere to the defined concentration thresholds (<5 μM) to maintain cell viability and isolate the compound's anti-inflammatory effects from cytotoxicity [5].

Bone Resorption and Osteoclast Differentiation Studies

Praeruptorin A uniquely inhibits migration and fusion of preosteoclasts and suppresses bone erosion in vivo by targeting the Ca²⁺/calmodulin-CaMKIV-CREB-NFATc1 signaling axis . Unlike other pyranocoumarins with primarily cardiovascular or anti-inflammatory profiles, Praeruptorin A demonstrates a direct anti-osteoclastogenic mechanism, making it the specific choice for research into osteoporosis and bone metastasis. Its activity is mediated through inhibition of p38/Akt-c-Fos-NFATc1 signaling and PLCγ-independent Ca²⁺ oscillation .

In Vivo Pharmacokinetic and Tissue Distribution Studies in Rodent Models

The pharmacokinetic profile of dl-Praeruptorin A (Pd-Ia) has been rigorously characterized in rats following intravenous administration [6]. The compound exhibits linear dynamics across a dose range of 5–20 mg/kg, with a mean elimination half-life (t½) of approximately 59–61 minutes [6]. Notably, its low polarity enables it to cross the blood-brain barrier, and it shows preferential distribution to the spleen, heart, and lung [6]. Total 24-hour recovery is low (0.097% in bile, 0.120% in urine, 0.009% in feces), indicating extensive hepatic first-pass metabolism [6]. These parameters are essential for planning in vivo efficacy studies and interpreting tissue-specific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Praeruptorin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.